molecular formula C7H4BrNO2 B12862947 2-Bromobenzo[d]oxazol-6-ol

2-Bromobenzo[d]oxazol-6-ol

Cat. No.: B12862947
M. Wt: 214.02 g/mol
InChI Key: AZNHYXFEJZKWRI-UHFFFAOYSA-N
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Description

2-Bromobenzo[d]oxazol-6-ol is a heterocyclic compound featuring a bromine atom at the second position and a hydroxyl group at the sixth position on a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromobenzo[d]oxazol-6-ol typically involves the bromination of benzo[d]oxazole derivatives. One common method includes the bromination of benzo[d]oxazol-6-ol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is crucial for large-scale synthesis.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The hydroxyl group at the sixth position can participate in oxidation reactions to form quinone derivatives or reduction reactions to yield corresponding alcohols.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products:

  • Substituted benzoxazoles
  • Quinone derivatives
  • Alcohols
  • Coupled aromatic compounds

Scientific Research Applications

Chemistry: 2-Bromobenzo[d]oxazol-6-ol is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential pharmaceutical applications.

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine: The compound’s derivatives are explored for their antimicrobial and anticancer properties. Researchers are studying its efficacy in inhibiting specific enzymes involved in disease pathways.

Industry: In the materials science industry, this compound is used in the synthesis of advanced polymers and as a precursor for the development of novel materials with unique electronic properties.

Mechanism of Action

The mechanism by which 2-Bromobenzo[d]oxazol-6-ol exerts its effects is primarily through its interaction with molecular targets

Properties

Molecular Formula

C7H4BrNO2

Molecular Weight

214.02 g/mol

IUPAC Name

2-bromo-1,3-benzoxazol-6-ol

InChI

InChI=1S/C7H4BrNO2/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3,10H

InChI Key

AZNHYXFEJZKWRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)OC(=N2)Br

Origin of Product

United States

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